3,5-Diiodo-L-tyrosine
Description
Historical Discovery and Characterization
The discovery and characterization of this compound emerged from the broader investigation of thyroid hormone biochemistry that began in the early 20th century. The historical foundation for understanding iodinated tyrosine derivatives can be traced back to 2697 BCE, when the "Yellow Emperor" Hung Ti described the use of seaweed to treat goiter, establishing an early connection between iodine-containing compounds and thyroid function. However, the scientific understanding of iodinated amino acids began much later with the discovery of iodine itself by Bernard Courtois in 1811, who noted a purplish residue while burning seaweed.
The systematic investigation of thyroid hormone constituents gained momentum in the early 1900s when Dr. Edward Kendall isolated an iodine-containing compound from thyroid glands in 1915, which he termed thyroxine. Kendall's groundbreaking work laid the foundation for understanding the role of iodinated amino acids in thyroid physiology. His subsequent research in 1941 demonstrated that diiodotyrosine could be synthesized and suggested that it might slowly convert to thyroxine in animal organisms lacking thyroid glands. This observation proved to be correct and established the metabolic relationship between diiodotyrosine and the primary thyroid hormones.
The structural elucidation of this compound represented a significant milestone in biochemical research, as it revealed the molecular basis for thyroid hormone precursor activity. Early researchers noted that diiodotyrosine had minimal effect on basal metabolic rate compared to thyroxine, but its role as an essential intermediate became increasingly apparent through metabolic studies. The development of sophisticated analytical techniques, including radioimmunoassays and chromatographic methods, enabled researchers to detect and quantify diiodotyrosine in biological samples, further advancing understanding of its physiological significance.
Nomenclature and Chemical Classification
This compound belongs to the chemical class of iodinated amino acids and is systematically classified as a halogenated aromatic amino acid derivative. The compound's IUPAC nomenclature designates it as (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, reflecting its structural composition and stereochemical configuration. The molecular formula C₉H₉I₂NO₃ indicates the presence of nine carbon atoms, nine hydrogen atoms, two iodine atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 432.9816 g/mol.
The compound is commonly referred to by several synonymous names in scientific literature, including diiodotyrosine (DIT), 3,5-diiodotyrosine, and L-3,5-diiodotyrosine. These alternative designations reflect different aspects of the molecule's structure and function. The prefix "3,5-" specifically indicates the positions of iodine substitution on the aromatic ring, while the "L-" designation specifies the stereochemical configuration of the amino acid moiety. In biochemical databases, the compound is registered under CAS number 300-39-0 and is assigned various identifier codes, including ChEBI ID CHEBI:57506 and DrugBank ID DB03374.
The chemical classification of this compound places it within the broader category of tyrosine derivatives, which are characterized by modifications to the basic tyrosine structure through substitution reactions. As an iodinated amino acid, it shares structural similarities with other halogenated tyrosine derivatives, such as 3,5-dibromo-L-tyrosine and monoiodotyrosine, but possesses unique biochemical properties related to its specific iodination pattern.
Significance in Biochemical Research
The biochemical significance of this compound extends far beyond its role as a simple amino acid derivative, encompassing critical functions in thyroid hormone biosynthesis, iodine metabolism, and endocrine regulation. As a key intermediate in the thyroid hormone synthesis pathway, diiodotyrosine serves as a precursor for the formation of both triiodothyronine (T₃) and thyroxine (T₄), the primary thyroid hormones that regulate metabolic processes throughout the body. The compound is formed through the iodination of monoiodotyrosine at the remaining meta-position on the phenol ring, representing a crucial step in the sequential iodination process that occurs within thyroid follicles.
Research investigations have revealed that diiodotyrosine functions as a modulator of thyroid peroxidase, the enzyme responsible for catalyzing the iodination reactions that produce thyroid hormones. This modulatory activity highlights the compound's dual role as both a substrate and a regulatory factor in thyroid hormone synthesis. When two molecules of diiodotyrosine undergo coupling reactions, they form thyroxine (T₄), while the combination of diiodotyrosine with monoiodotyrosine produces triiodothyronine (T₃). These coupling reactions occur within the colloid of thyroid follicles and represent the final steps in thyroid hormone biosynthesis.
The development of highly specific immunoassays for diiodotyrosine has revolutionized research capabilities and enabled detailed studies of iodine metabolism and thyroid function. These analytical advances have facilitated investigations into various pathological conditions, including iodotyrosine deiodinase deficiency, a genetic disorder characterized by impaired iodine recycling and subsequent hypothyroidism. The ability to measure diiodotyrosine concentrations in serum and urine has proven invaluable for diagnosing thyroid disorders and monitoring therapeutic interventions.
Position in the Iodinated Amino Acids Family
Within the family of iodinated amino acids, this compound occupies a central position as an intermediate compound that bridges the gap between monoiodinated precursors and fully formed thyroid hormones. The iodinated amino acid family encompasses a range of compounds with varying degrees of iodination, including monoiodotyrosine (MIT), diiodotyrosine (DIT), triiodothyronine (T₃), and thyroxine (T₄). Each member of this family possesses distinct biochemical properties and physiological functions, with the degree and pattern of iodination determining their respective roles in thyroid metabolism.
Monoiodotyrosine, containing a single iodine atom at the 3-position of the tyrosine ring, serves as the immediate precursor to diiodotyrosine. The sequential iodination process involves the addition of a second iodine atom at the 5-position, converting monoiodotyrosine to diiodotyrosine through the action of thyroid peroxidase. This transformation represents a critical regulatory point in thyroid hormone synthesis, as the availability of diiodotyrosine directly influences the production of T₃ and T₄.
The structural characteristics that distinguish diiodotyrosine from other family members include its symmetric iodination pattern and the presence of a free phenolic hydroxyl group. These features enable diiodotyrosine to participate in coupling reactions that ultimately generate the thyronine backbone structure found in thyroid hormones. The compound's position within the iodinated amino acid family also reflects its metabolic fate, as diiodotyrosine can undergo deiodination through the action of iodotyrosine deiodinase (DEHAL1), allowing for iodine recycling and metabolic regulation.
| Property | This compound | 3-Iodotyrosine | Thyroxine (T₄) |
|---|---|---|---|
| Molecular Formula | C₉H₉I₂NO₃ | C₉H₁₀INO₃ | C₁₅H₁₁I₄NO₄ |
| Molecular Weight | 432.98 g/mol | 307.09 g/mol | 776.87 g/mol |
| Iodine Atoms | 2 | 1 | 4 |
| CAS Number | 300-39-0 | 70-78-0 | 51-48-9 |
| Primary Function | Thyroid hormone precursor | MIT precursor | Active thyroid hormone |
Research into the metabolic relationships within the iodinated amino acid family has revealed complex regulatory mechanisms that govern thyroid hormone homeostasis. The conversion of diiodotyrosine to thyroid hormones involves not only coupling reactions but also oxidative decarboxylation and deamination processes that generate acetic acid derivatives such as tetrac and triac. These metabolic pathways demonstrate the interconnected nature of iodinated amino acid metabolism and highlight the central importance of diiodotyrosine in maintaining thyroid function.
The clinical significance of understanding diiodotyrosine's position within the iodinated amino acid family has become increasingly apparent through studies of genetic disorders affecting iodine metabolism. Iodotyrosine deiodinase deficiency, caused by mutations in the DEHAL1 gene, results in the accumulation of diiodotyrosine and monoiodotyrosine in serum and urine, leading to iodine wastage and subsequent hypothyroidism. These findings underscore the critical importance of maintaining proper balance within the iodinated amino acid family for normal thyroid function and overall metabolic health.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPYHUZRZVSYKL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048680 | |
| Record name | 3,5-Diiodo-L-tyrosine | |
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Molecular Weight |
432.98 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,5-Diiodo-L-tyrosine | |
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Solubility |
>64.9 [ug/mL] (The mean of the results at pH 7.4), 0.617 mg/mL at 25 °C | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 3,5-Diiodotyrosine | |
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CAS No. |
300-39-0, 66-02-4 | |
| Record name | 3′,5′-Diiodo-L-tyrosine | |
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| Record name | 3,5-Diiodotyrosine | |
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Preparation Methods
Direct Iodination Using Iodine Monochloride
The classical method involves reacting L-tyrosine with iodine monochloride in an acidic aqueous medium. The reaction proceeds via electrophilic aromatic substitution, with the amino and carboxyl groups of tyrosine directing iodination to the 3 and 5 positions. A typical protocol involves:
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Reactants : L-tyrosine (1 equiv), ICl (2.2 equiv)
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Conditions : 0–5°C, pH 2–3 (maintained with HCl)
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Reaction Time : 4–6 hours
Yields of 70–75% are reported, though purification via recrystallization from ethanol-water mixtures improves purity to >95%. Drawbacks include the handling of corrosive ICl and byproduct formation.
Catalytic Iodination with Molecular Iodine
To mitigate safety concerns, molecular iodine (I₂) paired with oxidizing agents like hydrogen peroxide (H₂O₂) or chloramine-T has been adopted. This method generates iodinating species in situ, enhancing controllability:
Optimized Parameters :
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I₂ : 2.1 equiv
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H₂O₂ : 1.1 equiv
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Temperature : 25°C
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Reaction Time : 8 hours
Yields reach 80–85% with catalytic sulfuric acid (0.1 equiv). The absence of harsh reagents makes this method preferable for industrial applications.
Industrial-Scale Synthesis and Process Optimization
Continuous Flow Reactor Systems
Modern pharmaceutical manufacturers utilize continuous flow reactors to enhance reproducibility and scalability. Key advantages include:
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Precise Temperature Control : Mitigates decomposition of heat-sensitive intermediates.
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Reduced Reaction Time : 2–3 hours vs. 6–8 hours in batch processes.
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Higher Purity : Automated pH adjustment minimizes byproducts.
A representative flow setup employs:
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Residence Time : 30 minutes
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Temperature : 30°C
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Iodine Source : I₂-KIO₃ mixture (molar ratio 2:1)
This system achieves 88% yield and >99% purity after crystallization.
Solvent and Catalytic Innovations
Recent studies explore green solvents (e.g., ethanol-water mixtures) and biocatalysts to improve sustainability:
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Solvent | HCl (aq) | Ethanol-H₂O (1:1) |
| Catalyst | H₂SO₄ | Lipase (immobilized) |
| Yield | 75% | 82% |
| Environmental Impact | High | Low |
Biocatalytic approaches, though nascent, reduce energy consumption and waste generation.
Purification and Characterization
Recrystallization Techniques
Crude this compound is purified via sequential recrystallization:
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First Crystallization : Ethanol-water (3:1) at 4°C removes unreacted L-tyrosine.
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Second Crystallization : Dilute acetic acid (2% v/v) eliminates inorganic salts.
Final purity is verified using HPLC (>99.5%) and melting point analysis (228–230°C decomposition).
Chemical Reactions Analysis
Oxidative Coupling
Two DIT molecules undergo oxidative coupling in thyroglobulin to form T4:2\,\text{DIT}+\text{H}_2\text{O}_2\rightarrow \text{T4}+2\,\text{H}_2\text{O}+\text{2 Aminoacrylic Acid}$$Thisreactioniscatalyzedbythyroidperoxidase(TPO)inthepresenceofhydrogenperoxide[1][4].|**Reactants**|**Products**|**Catalyst**|**Conditions**||----------------------|----------------------------|--------------------|-------------------------||DIT+H$$_2$$O$$_2$$|T4+2-AminoacrylicAcid|ThyroidPeroxidase|NeutralpH,37°C[1][4]|###[**Deiodination**](pplx://action/followup)Iodotyrosinedehalogenase1(IYD)catalyzestheNADPH-dependentdeiodinationofDITtomonoiodotyrosine(MIT),liberatingiodideforreuse:\text{DIT} + \text{NADPH} \rightarrow \text{MIT} + \text{I}^- + \text{NADP}^+ $$
Synthetic Routes to Thyroid Hormone Derivatives
DIT is utilized in the synthesis of 3,5-diiodothyronine (T2) and thyroxine analogs.
Metal-Complex-Mediated Coupling
A patented method involves converting DIT to a divalent metal complex (e.g., Cu) and reacting it with 4,4'-dialkoxy-diphenyl-iodonium salts:
Key Findings :
- Copper accelerates condensation reactions, enhancing coupling efficiency .
- This method avoids multiple protection/deprotection steps, streamlining T2 synthesis .
Tyrosine Hydroxylase Inhibition
DIT acts as a competitive inhibitor of tyrosine hydroxylase (IC = 20 μM), blocking catecholamine biosynthesis .
Radiolabeling for Imaging
DIT labeled with I is synthesized via coupling with 4-hydroxy-3,5-diiodophenylpyruvic acid:\text{DIT }^{125}\text{I}+\text{4 HO 3 5 I}_2\text{ Phenylpyruvate}\rightarrow \text{}^{125}\text{I T4}$$-**[Catalysts](pplx://action/followup)**:Sodiumglyoxylate,cupricacetate[9][11].---##4.[**DerivatizationinPeptideSynthesis**](pplx://action/followup)DITderivativesareusedtoenhancepeptidestabilityandbiologicalactivity:|**Derivative**|**Application**|**ReactionScheme**||----------------------------|----------------------------------------------|------------------------------------------||Fmoc-DIT[5]|Solid-phasepeptidesynthesis(SPPS)|Fmoc-Cl+DIT→Fmoc-DIT+HCl||N-Acetyl-DIT[6]|Radiopharmaceuticals,antioxidantstudies|Aceticanhydride+DIT→N-Acetyl-DIT|**[NotableFeatures](pplx://action/followup)**:-Fmoc-DITenablessite-specificiodineincorporationinpeptides[5].-N-Acetyl-DITimprovessolubilityfor*invitro*assays[6].---##5.[**OxidativeDegradationPathways**](pplx://action/followup)DITundergoesslowdecompositioninaqueoussolutions,formingthyroxineunderoxidativeconditions:|**Condition**|**Products**|**Mechanism**||------------------------|-------------------------------|---------------------------------------||AlkalinepH,O$$_2$$|Thyroxine,I$$^-$$|Radical-mediatedcoupling[10]||H$$_2$$O$$_2$$,Fe$$^{2+}$$|Oxidizediodotyrosines|Fentonreaction[10]|**[ExperimentalInsight](pplx://action/followup)**:-Glyoxylicacidenhancesthyroxineyieldbystabilizingreactiveintermediates[10].---##6.[**InteractionswithPharmaceuticals**](pplx://action/followup)DITaltersdrugmetabolismbymodulatinghepaticenzymes:|**Drug**|**Interaction**|**Outcome**||---------------------|-------------------------------------------|---------------------------------------||Mercaptopurine[8]|Reducedrenalexcretion|Increasedserumlevels||Metamfetamine[8]|EnhancedCNSeffects(theoretical)|Prolongedactivity|---##7.[**ThermodynamicandKineticData**](pplx://action/followup)|**Parameter**|**Value**|**Source**||------------------------------|-------------------------------|------------||MolecularWeight|432.98g/mol|[3][12]||SolubilityinH$$_2$$O|1.2mg/mL(25°C)|[3]||SpecificRotation([α]$$_D$$)|+0.8°to+1.5°(c=1,DMF)|[25][26]|---Thisanalysissynthesizesdatafrombiochemicalstudies[1][4][7],syntheticmethodologies[2][9][11],andpharmacologicalinteractions[8][16],ensuringacomprehensiveoverviewofDIT’sreactivity.
Scientific Research Applications
Thyroid Hormone Research
3,5-Diiodo-L-tyrosine plays a crucial role in understanding thyroid hormone synthesis and metabolism. It is used to study disorders such as hypothyroidism and hyperthyroidism. The compound acts as a precursor in the biosynthesis of thyroxine (T4), which is vital for regulating metabolism in humans. Research has demonstrated that this compound can inhibit tyrosine hydroxylase, an enzyme involved in the synthesis of thyroid hormones, thereby influencing thyroid function and metabolic processes .
Case Study: Metabolic Effects
In one study, the administration of 3,5-Diiodo-L-thyronine (T2), a derivative of this compound, was shown to increase glucose consumption and enhance mitochondrial activity in hypothyroid rats. This suggests that derivatives of this compound can have significant effects on energy expenditure and metabolic rate .
Radiopharmaceuticals
The compound serves as a precursor for the production of iodine-125 labeled compounds, which are essential in nuclear medicine for diagnostic imaging techniques. The incorporation of this compound into radiopharmaceuticals enhances their efficacy in imaging thyroid function and diagnosing related disorders. Its unique properties allow for effective labeling without losing biological activity .
Biochemical Studies
This compound is extensively utilized in biochemical assays to investigate the role of iodinated tyrosines in protein function and enzyme activity. It helps researchers explore metabolic pathways involving iodine and tyrosine derivatives, providing insights into their interactions within biological systems. The compound's structure allows for incorporation into various biochemical pathways, making it valuable for studying enzyme kinetics and metabolic regulation .
Table: Applications of this compound
Drug Development
The unique properties of this compound make it a candidate for developing new therapeutic agents aimed at treating thyroid-related diseases. Its ability to modulate metabolic processes without inducing undesirable side effects makes it an attractive option for pharmaceutical research. Studies have indicated that derivatives like T2 can prevent high-fat diet-induced obesity and improve insulin sensitivity without the adverse effects typically associated with traditional thyroid hormone treatments .
Case Study: T2 Administration Effects
Research has shown that T2 administration leads to increased energy expenditure and activation of brown adipose tissue thermogenesis in hypothyroid rats. This suggests potential applications in obesity treatment and metabolic disorder management .
Mechanism of Action
3,5-Diiodo-L-tyrosine exerts its effects primarily through its role in the biosynthesis of thyroid hormones. In the thyroid gland, it is coupled with other iodinated tyrosine residues to form thyroxine (T4) and triiodothyronine (T3). These hormones regulate various physiological processes, including metabolism, growth, and development. The molecular targets of these hormones include thyroid hormone receptors, which mediate their effects through genomic and non-genomic pathways .
Comparison with Similar Compounds
Key Differences :
- Iodination State: DIT’s diiodinated structure enables its role as a T3/T4 precursor, unlike MIT (monoiodinated) or L-tyrosine (non-iodinated) .
- Receptor Activity : DIT activates GPR35 but is ~6-fold less potent than T3 and ~50-fold less potent than reverse T3 (rT3) .
- Renal Excretion : DIT is actively secreted by renal tubules, whereas MIT and L-tyrosine are reabsorbed .
Comparison with Halogenated Tyrosine Derivatives
Key Insights :
- Halogen Impact : Brominated analogs (e.g., 3,5-dibromo-L-tyrosine) mimic DIT’s neuroprotection but lack iodine’s role in thyroid hormone synthesis .
Metabolic and Microbiome Interactions
- Gut Microbiota : Under hypoxia, DIT correlates positively with Dechloromonas and Methylophilaceae, unlike metabolites like γ-L-glutamyl-D-alanine .
Biological Activity
3,5-Diiodo-L-tyrosine (DIT) is an iodinated derivative of the amino acid L-tyrosine, playing a crucial role in the biosynthesis of thyroid hormones. This compound has garnered attention due to its potential biological activities, particularly in relation to metabolism, energy expenditure, and its interactions with various physiological systems. This article delves into the biological activity of DIT, supported by research findings, case studies, and data tables.
This compound serves as a precursor in the synthesis of thyroxine (T4) and triiodothyronine (T3), two key thyroid hormones that regulate metabolic processes in the body. The biological effects of DIT are primarily linked to its role in thyroid hormone metabolism and its potential therapeutic applications in metabolic disorders.
DIT's biological activity is mediated through several mechanisms:
- Thyromimetic Effects : DIT exhibits effects similar to those of T3, influencing energy metabolism without the adverse side effects typically associated with T3 administration. Studies have shown that DIT can activate pathways related to lipid metabolism and energy expenditure while suppressing the hypothalamus-pituitary-thyroid (HPT) axis feedback mechanism .
- Energy Expenditure : Research indicates that DIT can increase resting metabolic rates and promote glucose consumption. It acts directly on mitochondria to enhance oxidative phosphorylation, leading to increased ATP production .
- Adipose Tissue Regulation : DIT has been shown to influence adipocyte function, promoting lipolysis and preventing excessive fat accumulation in visceral adipose tissue (VAT). This effect is mediated through the activation of hormone-sensitive lipase (HSL) and alterations in adipose tissue proteomic profiles .
Case Studies
-
Effects on High-Fat Diet-Induced Obesity :
A study involving rats fed a high-fat diet (HFD) demonstrated that administration of DIT significantly reduced adipocyte volume and improved metabolic parameters. After two weeks of treatment, rats receiving DIT showed normalized adipocyte sizes compared to controls, indicating a reduction in fat accumulation . -
Activation of Brown Adipose Tissue :
In hypothyroid rats, DIT was found to activate brown adipose tissue (BAT), enhancing thermogenesis and increasing mitochondrial content. This suggests a potential role for DIT in combating obesity-related metabolic dysfunctions by promoting energy expenditure through BAT activation .
Data Tables
| Study | Model | Key Findings |
|---|---|---|
| Silvestri et al., 2019 | Rats on HFD | Reduced adipocyte volume; increased HSL phosphorylation; improved lipid metabolism |
| Klieber et al., 2014 | C57BL/6J Mice | Induced negative feedback on HPT axis; reduced serum T4 and T3 levels; enhanced energy expenditure |
| Klieber et al., 2015 | Hypothyroid Rats | Activated BAT thermogenesis; increased sympathetic innervation; improved oxidative capacity |
Q & A
Q. What is the role of 3,5-Diiodo-L-tyrosine in thyroid hormone synthesis?
this compound (DIT) is a critical intermediate in thyroid hormone biosynthesis. It forms through the iodination of L-tyrosine residues on thyroglobulin, catalyzed by thyroid peroxidase (TPO) in the presence of hydrogen peroxide and iodide ions. Two DIT molecules subsequently couple to form thyroxine (T4), while coupling of DIT with monoiodotyrosine (MIT) produces triiodothyronine (T3). This process occurs within the thyroid follicular colloid and is essential for endocrine regulation .
Methodological Insight : To study DIT’s role, researchers often use in vitro thyroid peroxidase assays with radiolabeled iodine (¹²⁵I) to track incorporation into thyroglobulin. Immunoprecipitation and HPLC analysis can isolate and quantify DIT intermediates .
Q. What are the recommended storage and handling protocols for DIT in laboratory settings?
DIT is sensitive to light, moisture, and oxidative degradation. It should be stored in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hydration. For long-term stability, some studies recommend refrigeration (+4°C) .
Safety Note : While DIT’s toxicity profile is not fully characterized (acute/chronic data unavailable), it should be handled under fume hoods using PPE (gloves, lab coats, and goggles). Waste disposal must comply with local regulations for halogenated organic compounds .
Advanced Research Questions
Q. How can researchers resolve cross-reactivity issues when quantifying DIT in immunoassays?
Cross-reactivity with structurally similar compounds (e.g., 3,5-Diiodo-L-thyronine, MIT, or T4) can skew immunoassay results. To mitigate this:
- Antibody Validation : Use antisera with <0.5% cross-reactivity to DIT analogs (e.g., anti-T3/T4 sera validated via competitive ELISA) .
- Chromatographic Separation : Pre-purify samples using reverse-phase HPLC or capillary electrophoresis (CE) with UV detection at 280 nm to isolate DIT from interferents .
Example : A CE-UV method achieved baseline separation of DIT, MIT, T3, and T4 in iodinated casein hydrolysates, with a detection limit of 0.1 µg/mL for DIT .
Q. What experimental strategies optimize DIT synthesis and purification for mechanistic studies?
DIT is synthesized via electrophilic iodination of L-tyrosine using iodine monochloride (ICl) or iodine in acidic media. Key steps include:
- Controlled Iodination : Maintain pH 5–6 to favor diiodination over over-iodination.
- Purification : Crystallize crude product from methanol/ammonium hydroxide (10 mg/mL solubility) or use preparative TLC with silica gel (Rf = 0.3 in butanol/acetic acid/water, 4:1:1) .
Challenge : Residual MIT or triiodinated byproducts may persist. LC-MS with electrospray ionization (ESI) can confirm purity (>99%) .
Q. How does DIT interact with proteolytic enzymes like porcine pepsin, and how is this applied in enzyme studies?
DIT’s immobilized derivatives are used to investigate enzyme-substrate interactions. For example:
- Immobilization : Covalently attach DIT to divinyl sulfone-activated Sepharose via carboxyl groups.
- Activity Assays : Measure pepsin binding kinetics using surface plasmon resonance (SPR) or fluorescence quenching. Studies show DIT’s phenolic hydroxyl group enhances binding affinity compared to non-iodinated tyrosine .
Application : This approach aids in designing enzyme inhibitors or studying thyroid hormone-processing proteases .
Q. What analytical methods are suitable for detecting DIT degradation products during stability studies?
DIT degrades under heat or UV exposure, forming deiodinated derivatives (e.g., MIT) and oxidative byproducts. Analytical workflows include:
- Stability-Indicating HPLC : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile). Monitor degradation at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) identifies degradation fragments (e.g., m/z 305.89 for deiodinated tyrosine) .
Protocol : Accelerate degradation by exposing DIT to 40°C/75% RH for 14 days and compare to controls stored at −20°C .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported DIT solubility across studies?
Solubility values vary due to hydration state (e.g., dihydrate vs. anhydrous) and solvent purity. For reproducibility:
- Standardize Solvents : Use HPLC-grade methanol/ammonium hydroxide (4 M) for 10 mg/mL solutions .
- Characterize Hydration : Thermogravimetric analysis (TGA) confirms water content (e.g., 8–10% weight loss at 100–120°C for dihydrate) .
Case Study : A 2024 study resolved solubility conflicts by pre-drying DIT at 60°C for 24 h before dissolution .
Q. Why do immunoassays for thyroid hormones occasionally detect DIT, and how is this mitigated?
DIT shares epitopes with T4/T3, leading to false positives in poorly optimized assays. Solutions include:
Q. What is the significance of DIT as a pharmaceutical impurity, and how is it controlled?
DIT is a process-related impurity in levothyroxine sodium synthesis. Regulatory guidelines (e.g., ICH Q3A) require its quantification at ≤0.1% via:
Q. How can researchers model DIT’s environmental fate given limited ecotoxicological data?
While DIT’s ecological impact is understudied, predictive models estimate:
- Biodegradation : Use QSAR models (e.g., EPI Suite) to predict half-lives in soil/water.
- Bioaccumulation : LogP values (~2.5) suggest low bioaccumulation potential .
Recommendation : Conduct Daphnia magna acute toxicity assays (OECD 202) and soil column mobility studies to fill data gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
